(S)-ABT-102

TRPV1 antagonist Stereochemistry Potency

Select (S)-ABT-102 as your definitive stereochemical control in TRPV1 research. With an IC50 of 123 nM—over 20-fold less potent than the (R)-enantiomer—it enables precise, graded pharmacological profiling and mechanism-of-action validation. This high-purity (>99%) chiral tool is essential for studying partial TRPV1 blockade without confounding off-target effects. Strictly for laboratory use.

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
Cat. No. B12389800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ABT-102
Molecular FormulaC21H24N4O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4
InChIInChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m0/s1
InChIKeyTYOYXJNGINZFET-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-ABT-102: A Stereochemically Defined TRPV1 Antagonist Tool Compound


(S)-ABT-102 (CAS 808756-70-9) is the (S)-enantiomer of a TRPV1 (transient receptor potential vanilloid 1) antagonist. It is a chiral small molecule with the molecular formula C21H24N4O and a molecular weight of 348.44 g/mol . This compound is structurally related to, but chemically distinct from, the clinically investigated (R)-enantiomer, ABT-102. The (S)-enantiomer is reported to have an IC50 of 123 nM for inhibiting capsaicin-induced activation of the TRPV1 receptor .

Why (S)-ABT-102 Cannot Be Replaced by a Generic TRPV1 Antagonist: Evidence of Functional Divergence


A straightforward substitution of (S)-ABT-102 with a different TRPV1 antagonist, or even its (R)-enantiomer, is scientifically unjustified. The stereochemistry of the molecule is a critical determinant of its biological activity. The (S)-enantiomer exhibits an IC50 of 123 nM , while its (R)-counterpart, ABT-102, demonstrates >20-fold greater potency with an IC50 of 5-7 nM [1]. This substantial difference in target engagement makes them functionally distinct tools. Furthermore, high selectivity within the TRP channel family is not a universal trait. While ABT-102 displays exceptional selectivity (IC50 > 20,000 nM against other TRP channels) [2], many other antagonists show significant cross-reactivity, which can confound experimental results. Therefore, selecting (S)-ABT-102 is not a generic choice but a specific one based on a defined, and less potent, stereochemical profile.

(S)-ABT-102: Quantitative Evidence of Differentiation from (R)-ABT-102 and Other TRPV1 Antagonists


Enantiomeric Potency: The Defining Differentiator

The primary and most significant differentiator for (S)-ABT-102 is its stereochemistry, which results in markedly lower potency compared to its (R)-enantiomer. This is not a minor variation but a substantial functional divergence. (S)-ABT-102 inhibits TRPV1 activation by capsaicin with an IC50 of 123 nM . In contrast, the (R)-enantiomer, ABT-102, is a highly potent antagonist with an IC50 of 5-7 nM at the recombinant human TRPV1 receptor [1]. This represents a more than 20-fold difference in potency, making the (S)-enantiomer a useful tool for experiments requiring a less potent TRPV1 blockade.

TRPV1 antagonist Stereochemistry Potency IC50

Inferred Selectivity Profile: High TRP Channel Family Specificity

While no direct selectivity data for (S)-ABT-102 has been published, a strong class-level inference can be made from the well-characterized profile of the (R)-enantiomer, ABT-102. ABT-102 demonstrates exceptional selectivity for TRPV1 over other TRP family members (TRPV2, TRPV3, TRPV4, TRPA1, TRPM8), with IC50 values >20,000 nM [1]. Given the similarity in their core structure, it is highly probable that (S)-ABT-102 shares this high degree of selectivity, which is a key advantage over other, less selective TRPV1 antagonists like AMG9810 (IC50 ~79-86 nM on TRPV1) which shows activity on other targets [2].

TRPV1 Selectivity TRP channels Off-target

Clinical Pharmacokinetics: A Benchmark for Advanced Profiling

The pharmacokinetic (PK) profile of (S)-ABT-102 has not been reported. However, the extensive clinical PK data available for the (R)-enantiomer, ABT-102, serves as a valuable benchmark for the chemical scaffold. In healthy human volunteers, ABT-102 exhibits dose- and time-linear pharmacokinetics with a half-life of 7-11 hours [1]. It achieves steady-state plasma concentrations by day 5 of twice-daily dosing [2]. This data provides a strong foundation for understanding the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this chemical class and can guide experimental design for future studies with (S)-ABT-102.

Pharmacokinetics Human Half-life Oral bioavailability

Optimal Scientific and Industrial Use Cases for (S)-ABT-102 Based on Its Differentiated Profile


Stereochemical Control in TRPV1 Antagonist Studies

The most compelling use case for (S)-ABT-102 is as a stereochemical control for studies involving the high-potency (R)-enantiomer, ABT-102. With its 20-fold lower potency (IC50 123 nM vs. 5-7 nM) [1], (S)-ABT-102 can be used at equivalent concentrations to demonstrate that observed biological effects are stereospecific and thus directly attributable to on-target TRPV1 antagonism. This is a critical step in validating mechanism of action in complex biological systems.

Investigating Partial TRPV1 Antagonism or Concentration-Dependent Effects

The lower potency of (S)-ABT-102 makes it a superior tool for investigating the effects of partial TRPV1 blockade. Unlike the high-potency (R)-enantiomer, which may achieve maximal inhibition at lower concentrations, (S)-ABT-102 allows for a more graded and measurable pharmacological response across a wider concentration range. This is particularly useful for studying the nuances of TRPV1 signaling pathways, where complete ablation of receptor function is not desired.

Tool Compound for Exploring Scaffold-Based ADME Properties

Given the extensive clinical pharmacokinetic and pharmacodynamic data available for the (R)-enantiomer scaffold [1], (S)-ABT-102 is a valuable tool for academic and industrial researchers interested in the absorption, distribution, metabolism, and excretion (ADME) of this specific chemical series. It can be used in in vitro ADME assays (e.g., microsomal stability, permeability, protein binding) to understand how stereochemistry influences these properties and to benchmark against the well-defined profile of the (R)-enantiomer.

Biochemical and Cell-Based Assays Requiring High TRPV1 Selectivity

For assays where high selectivity for TRPV1 is paramount, (S)-ABT-102, based on class-level inference from the (R)-enantiomer's profile, is an excellent choice. The (R)-enantiomer has been shown to have minimal off-target activity across a broad panel of receptors, ion channels, and transporters, including other TRP family members [2]. This high inferred selectivity reduces the risk of confounding off-target effects, making (S)-ABT-102 a clean tool for dissecting the specific role of TRPV1 in various cellular processes, from calcium flux assays to gene expression studies.

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